molecular formula C20H23Cl2N3O3S2 B2894852 N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride CAS No. 1215750-23-4

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride

Cat. No. B2894852
CAS RN: 1215750-23-4
M. Wt: 488.44
InChI Key: FOQCBFLJQGHLIM-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzo[d]thiazol-2-yl group, a 4-chlorophenylsulfonyl group, and a 2-(dimethylamino)ethyl group. These groups could potentially give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2-yl and 4-chlorophenylsulfonyl groups could potentially make the compound planar, while the 2-(dimethylamino)ethyl group could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, while the dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the dimethylamino group could make the compound basic, while the sulfonyl group could increase its polarity .

Scientific Research Applications

Antiviral Activity

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride has been explored for its potential in inhibiting cytomegalovirus (CMV) replication, showcasing an excellent safety profile. This compound interferes with viral DNA maturation and packaging, pointing to a unique mechanism of action against CMV without affecting viral DNA synthesis or viral transcription and translation. Resistance studies and genetic mapping further support the compound's specificity and tolerability, attributing its antiviral activity to interference with the viral DNA cleavage and packaging, specifically through the UL89 and UL56 gene products (Buerger et al., 2001).

Antiproliferative Activity

The compound and its derivatives have shown significant antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. Studies demonstrate that specific modifications to the molecule can enhance its antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment. The presence of the nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring have been identified as critical for the antiproliferative activity (Chandrappa et al., 2008).

Corrosion Inhibition

Research into benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. The study highlights the compound's ability to adsorb onto steel surfaces, offering protection against corrosion through both physical and chemical means. This suggests its utility in industrial applications, particularly in environments where steel is exposed to corrosive substances (Hu et al., 2016).

Anticonvulsant Activity

Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Some of these compounds have shown promise in protecting against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents. This research provides a basis for further exploration of such compounds in the treatment of epilepsy or seizure disorders (Farag et al., 2012).

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)12-13-24(20-22-17-5-3-4-6-18(17)28-20)19(25)11-14-29(26,27)16-9-7-15(21)8-10-16;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQCBFLJQGHLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride

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